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Compound of Interest

Compound Name: F0045(S)

Cat. No.: B15563857 Get Quote

A detailed guide for researchers on the binding mechanisms of two promising influenza A

fusion inhibitors.

This guide provides a comprehensive comparison of the binding modes of two small-molecule

influenza A virus inhibitors, F0045(S) and JNJ4796. Both molecules target the highly conserved

stem region of hemagglutinin (HA), the primary surface glycoprotein of the influenza virus,

thereby preventing the conformational changes necessary for viral entry into host cells.[1][2][3]

This analysis is intended for researchers, scientists, and professionals in the field of drug

development seeking to understand the structural basis of inhibition for these compounds.

Overview of Binding and Mechanism of Action
F0045(S) and JNJ4796 are both recognized for their ability to neutralize a broad range of group

1 influenza A viruses, including various H1N1 and H5N1 strains.[1][3] They achieve this by

binding to a conserved hydrophobic groove at the interface of the HA1 and HA2 subunits in the

HA stem. This binding stabilizes the pre-fusion conformation of the HA trimer, effectively

preventing the low pH-induced structural rearrangements that are essential for the fusion of

viral and endosomal membranes. The binding sites of both molecules significantly overlap with

the epitopes of broadly neutralizing antibodies (bnAbs) such as CR6261, FI6v3, and CR9114,

underscoring the therapeutic potential of targeting this region.
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The following table summarizes the key quantitative data for F0045(S) and JNJ4796, including

binding affinities and antiviral potencies against various influenza strains.

Parameter F0045(S) JNJ4796

Binding Affinity (KD)

0.3 µM (H1/PR8) 0.8 µM

(H1/Cal04) 0.5 µM

(H1/Mich15)

Not explicitly stated in the

provided results.

Antiviral Activity (EC50)

1.9 µM (H1N1 A/PR/8/1934)

1.6 µM (H1/Beijing) 3.9 µM

(H1/Cal04) 22.8 µM (H5

A/Vietnam/1203/2004)

66 nM (H1/Cal) 22 nM

(H1/PR8) 13 nM (H1/SI06)

3.24 µM (H5/Viet)

Buried Surface Area (BSA)
~301 Å² (~130 Å² on HA1 and

171 Å² on HA2)
~453 Å² (H1) ~472 Å² (H5)

Detailed Binding Mode Analysis
While both molecules target the same pocket, their specific interactions and orientations exhibit

subtle but important differences.

F0045(S) Binding Mode
The co-crystal structure of F0045(S) in complex with H1N1 HA (A/Puerto Rico/8/1934) reveals

that it binds in a hydrophobic cavity at the HA1-HA2 interface. The binding is characterized by a

network of polar and non-polar interactions:

Hydrogen Bonding: The amide carbonyl of F0045(S) forms a direct hydrogen bond with the

sidechain hydroxyl group of Thr318 from the HA1 subunit.

CH-π Interactions: The A ring of F0045(S) engages in a CH-π interaction with the Cγ2 of

Thr318 (HA1). The C ring of F0045(S) establishes further CH-π interactions with His18

(HA1) and Trp21 (HA2).

Non-polar Contacts: Additional hydrophobic interactions are made with residues Val40 from

HA1 and Thr41, Ile45, Ile48, and Val52 from HA2.
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F0045(S) demonstrates enantioselectivity, with the (S) configuration showing significantly

higher potency than the (R) configuration due to reduced steric hindrance in the binding pocket.

Its specificity for group 1 HAs is attributed to potential steric clashes with a glycosylation site at

Asn38 and different residue conformations (e.g., Trp21, Asn49, Leu52) in group 2 HAs.

JNJ4796 Binding Mode
Crystallographic analysis of JNJ4796 with H1N1 (A/Solomon Islands/3/2006) and H5N1

(A/Vietnam/1203/2004) HAs shows it also settles into the conserved hydrophobic groove in the

HA stem. It occupies the same site as the heavy chain of the bnAb CR6261. Key interactions

include:

CH-π Interactions: JNJ4796's binding is heavily reliant on a series of CH-π interactions with

residues in the binding pocket.

Hydrophobic Interactions: The molecule makes extensive hydrophobic contacts within the

pocket.

Similar to F0045(S), the inability of JNJ4796 to bind group 2 HAs is due to the presence of a

glycosylation site at HA1 Asn38 and substitutions of key residues in the binding pocket that

would lead to steric hindrance.

Comparative Insights
The binding mode of F0045(S) is described as "strikingly similar" to that of the B, C, and D

rings of the larger JNJ4796 molecule. Specifically, the interactions made by the C ring of

F0045(S) are analogous to those made by the D ring of JNJ4796. This structural overlap in

their binding modes confirms a common mechanism of inhibition. However, JNJ4796 has a

larger footprint, burying a greater surface area upon binding, which may contribute to its

generally higher potency as reflected in the EC50 values.

Experimental Protocols
The data presented in this guide are primarily derived from the following experimental

methodologies:

X-ray Crystallography
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Objective: To determine the three-dimensional structure of the small molecules in complex

with the HA protein.

Protocol: Recombinant HA trimers (e.g., H1/PR8 for F0045(S) and H1/SI06 for JNJ4796)

were co-crystallized with the respective compounds. X-ray diffraction data were collected

from the resulting crystals. The structures were then solved and refined to high resolution

(e.g., 2.69 Å for F0045(S)-HA complex and 2.72 Å for JNJ4796-HA complex) to visualize the

precise molecular interactions between the inhibitor and the HA protein.

Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity (KD) of the small molecules to the HA

protein.

Protocol: The binding of varying concentrations of F0045(S) (from 200 nM to 250 µM) to

different H1 HA subtypes was measured using SPR. This technique allows for the

determination of association (kon) and dissociation (koff) rates, from which the equilibrium

dissociation constant (KD) is calculated. The improved KD for F0045(S) compared to its (R)-

enantiomer was found to be primarily due to a significantly slower dissociation rate.

High-Throughput Screening (HTS)
Objective: To identify initial hit compounds from a large chemical library.

Protocol: F0045(S) was identified by screening a library of approximately 72,000 compounds

using a fluorescence polarization (FP) assay. This assay utilized a probe designed from a

cyclic peptide (P7) that is known to bind to the HA stem. JNJ4796 was discovered by

screening a library of over 500,000 molecules for their ability to displace a protein mimic of

the bnAb CR6261 from the HA stem.

Visualizing the Binding Interactions
The following diagrams, generated using DOT language, illustrate the binding site and key

molecular interactions.
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Caption: F0045(S) and JNJ4796 bind a conserved pocket in the HA stem.

Key Molecular Interactions with HA Residues
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Caption: Comparison of key binding interactions for F0045(S) and JNJ4796.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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